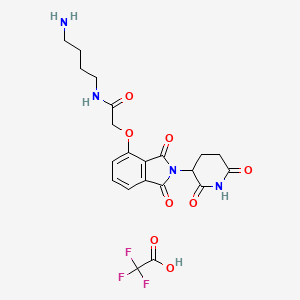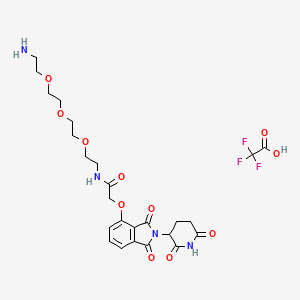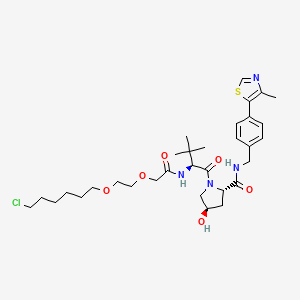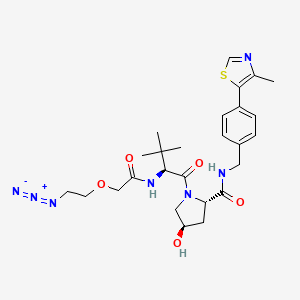
Cy3-YNE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cyanine3-alkyne is a water-soluble alkyne dye used for copper-catalyzed click chemistry . It is an analog of Cy3® alkyne and is compatible with a wide range of fluorescent scanners, imagers, microscopes, and other instrumentation . It is a bright and photostable dye, which can be easily detected in gels by the naked eye in low amounts .
Synthesis Analysis
Sulfo-Cyanine3-alkyne is a dye used for the labeling of soluble proteins, peptides, and oligonucleotides/DNA . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Molecular Structure Analysis
The molecular formula of Sulfo-Cyanine3-alkyne is C34H41N3O7S2 . The exact mass is 667.23859300 g/mol and the molecular weight is 667.8 g/mol . The InChI and Canonical SMILES representations provide detailed structural information .Chemical Reactions Analysis
Sulfo-Cyanine3-alkyne, as a click chemistry reagent, can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
Sulfo-Cyanine3-alkyne has a molecular weight of 667.8 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 8 . It also has a Rotatable Bond Count of 11 and a Topological Polar Surface Area of 164 Ų .Applications De Recherche Scientifique
Imagerie
Cy3-YNE est couramment utilisé dans l'imagerie fluorescente en raison de sa fluorescence orange brillante. Il est particulièrement adapté à la ligne laser de 532 nm et peut être utilisé dans diverses techniques d'imagerie, notamment la microscopie confocale et la microscopie à fluorescence .
Cytométrie en flux
En cytométrie en flux, this compound peut être utilisé pour marquer les cellules ou les biomolécules, permettant l'analyse des populations cellulaires en fonction de leurs propriétés fluorescentes .
Génomique
Ce composé est utilisé en génomique pour le marquage des acides nucléiques. Il est souvent utilisé dans des applications telles que la réaction de polymérisation en chaîne quantitative (qPCR), le séquençage de l'ADN et l'hybridation sur puces à ADN .
Hybridation in situ en fluorescence (FISH)
This compound est appliqué en FISH pour marquer les sondes d'ADN ou d'ARN, qui se lient à des séquences d'intérêt spécifiques au sein du génome, permettant la localisation et la visualisation des gènes ou d'autres éléments génomiques .
Transfert d'énergie par résonance de Förster (FRET)
Dans les applications FRET, this compound peut agir comme une molécule donneuse ou acceptrice de fluorescence pour étudier les interactions moléculaires et les distances à l'échelle nanométrique .
Sondage de biomolécules
Grâce à ses propriétés photophysiques et photochimiques uniques, this compound sert de sonde potentielle pour les biomolécules dans la recherche en biochimie médicale et en biophysique .
Mécanisme D'action
Target of Action
Cy3-YNE, also known as Sulfo-Cyanine3-alkyne, is primarily used for the labeling of soluble proteins, peptides, and oligonucleotides/DNA . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This makes it a valuable tool in click chemistry, a powerful method for bioconjugation.
Mode of Action
The interaction of this compound with its targets involves a process known as copper-catalyzed azide-alkyne cycloaddition (CuAAc), a type of click chemistry . This reaction allows this compound to bind to molecules containing azide groups, such as proteins, peptides, and DNA . This binding process enables the labeling of these biomolecules, which can then be detected due to the fluorescent properties of this compound .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the labeling and detection of biomolecules. By binding to proteins, peptides, and DNA, this compound allows for the visualization and study of these biomolecules . This can be particularly useful in research fields such as genomics and proteomics .
Pharmacokinetics
As a dye used for labeling biomolecules, it’s likely that its bioavailability and pharmacokinetics would depend on the specific properties of the biomolecule it’s attached to .
Result of Action
The primary result of this compound’s action is the labeling of biomolecules, which allows for their visualization and study . For example, it has been used to detect target DNA or extracted RNA from COVID-19 samples using the fluorescence resonance energy transfer (FRET) experiment . Moreover, it has been shown that this compound can target and deliver cargoes to mitochondria in cancer cells, enhancing the anti-cancer activity of small-molecule cargoes .
Action Environment
The fluorescent properties of this compound, like many cyanine dyes, can be influenced by the environment . Factors such as solubility and rotational degrees of freedom can affect the fluorescence efficiency of this compound . Additionally, the formation of aggregates in aqueous solutions can impair the fluorescence intensity of cyanine dyes due to self-quenching .
Analyse Biochimique
Biochemical Properties
“Cy3-YNE” plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the Alkyne group present in “this compound”, which can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This property allows “this compound” to bind with a variety of biomolecules, making it a versatile tool in biochemical studies.
Cellular Effects
The effects of “this compound” on various types of cells and cellular processes are significant. It influences cell function by acting as a fluorescent label, enabling the visualization and tracking of the labeled biomolecules within the cell . This can impact cell signaling pathways, gene expression, and cellular metabolism, providing valuable insights into cellular functions and processes.
Molecular Mechanism
The molecular mechanism of action of “this compound” involves its interaction with biomolecules at the molecular level. The Alkyne group in “this compound” can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction allows “this compound” to bind with various biomolecules, potentially leading to changes in gene expression and enzyme activity.
Temporal Effects in Laboratory Settings
The effects of “this compound” can change over time in laboratory settings. Environmental factors such as ozone can rapidly degrade Cy3, a fluorescent dye commonly used in microarray gene expression studies . Therefore, the stability, degradation, and long-term effects of “this compound” on cellular function need to be carefully monitored in in vitro or in vivo studies.
Transport and Distribution
“this compound” can be transported and distributed within cells and tissues. It can interact with various transporters or binding proteins, potentially affecting its localization or accumulation within the cell
Propriétés
IUPAC Name |
2-[3-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]prop-2-enylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41N3O7S2/c1-7-20-35-32(38)15-10-9-11-21-37-29-19-17-25(46(42,43)44)23-27(29)34(5,6)31(37)14-12-13-30-33(3,4)26-22-24(45(39,40)41)16-18-28(26)36(30)8-2/h1,12-14,16-19,22-23H,8-11,15,20-21H2,2-6H3,(H2-,35,38,39,40,41,42,43,44) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBDEKRWCVSXGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41N3O7S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

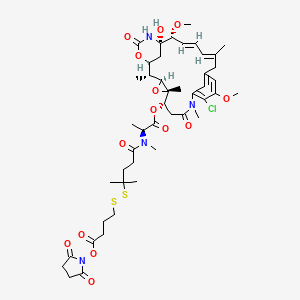
![7-Hydroxy-6-methoxy-3-[2-(2-methoxyethoxy)ethyl]-4-methyl-2-oxochromene-8-carbaldehyde](/img/structure/B560576.png)


